3-Ethyl-2-methyl-4-phenyl-4-cyclohexenecarboxylic acid sodium salt

Overview

Description

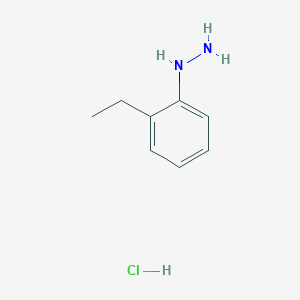

The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned likely contains a cyclohexene ring (a six-membered ring with one double bond), a carboxylic acid group (-COOH), and a phenyl group (a benzene ring). The “3-Ethyl-2-methyl” part suggests that an ethyl group (-CH2CH3) and a methyl group (-CH3) are attached to the third and second carbon of the cyclohexene ring, respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or modifying the structure. Common methods for synthesizing similar compounds include Friedel-Crafts alkylation for introducing alkyl groups, and various forms of pericyclic reactions for forming the cyclohexene ring .Molecular Structure Analysis

The molecular structure of organic compounds is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving such a compound would depend on its functional groups. The carboxylic acid group could undergo reactions like esterification or amide formation. The double bond in the cyclohexene ring could participate in reactions like hydrogenation or halogenation .Physical And Chemical Properties Analysis

Physical and chemical properties include things like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications

Copolymerization Reactions

The esters of methacrylic acid, including derivatives similar in structure to 3-Ethyl-2-methyl-4-phenyl-4-cyclohexenecarboxylic acid sodium salt, have been explored in copolymerization reactions initiated by metallic sodium. These reactions, significant in polymer chemistry, show variations in monomer reactivity ratios compared to free radical reactions, indicating unique polymerization characteristics for these compounds (Bevington & Malpass, 1965).

Organic Chemistry Experiment Applications

In organic chemistry, sodium chloride, a component in the preparation of similar compounds, has been used in various experiments, such as the synthesis of cyclohexene and ethyl acetate. The presence of sodium chloride can improve yields and reduce reaction times, indicating its utility in optimizing reaction conditions (Huang De-n, 2013).

Heterocyclic Syntheses

The sodium salt of related carboxylic acids has been used in heterocyclic syntheses, showcasing the versatility of these compounds in creating diverse chemical structures. This includes the formation of thienopyridinones and thienopyranones, indicating the potential for synthesizing a wide range of heterocyclic compounds (Ames & Ribeiro, 1975).

Cyclization Reactions

Studies on the cyclization reactions of unsaturated acids with Palladium(II) salt demonstrate the potential of compounds like 3-Ethyl-2-methyl-4-phenyl-4-cyclohexenecarboxylic acid sodium salt in forming cyclic structures, which is fundamental in medicinal chemistry and material science (Kasahara et al., 1977).

Organic Synthesis and Transformations

The compound has been used in the field of organic synthesis, demonstrating the ability to transform into various chemical structures. This includes its reaction with methyl ethyl ketone by aqueous sodium hydroxide, highlighting its reactivity and potential for creating diverse organic products (Midorikawa, 1954).

Mechanism of Action

properties

IUPAC Name |

sodium;5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2.Na/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12;/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFVVPYZGHCUTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7698-97-7 (Parent) | |

| Record name | ORF 4563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016550393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10937095 | |

| Record name | Sodium 2-ethyl-3-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16550-39-3 | |

| Record name | ORF 4563 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016550393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-ethyl-3-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)